REACTION_CXSMILES
|
Cl[CH2:2][C:3]([N:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)=[O:4].[CH3:15][NH:16][CH2:17][CH2:18][OH:19]>>[O:4]=[C:3]([N:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)[CH2:2][N:16]([CH3:15])[CH2:17][CH2:18][OH:19]
|
Name
|
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N1CC2=CC=CC=C2CC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O=C(CN(CCO)C)N1CC2=CC=CC=C2CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |